(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester
Overview
Description
(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a chiral carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Scientific Research Applications
(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in the body to release the active compound.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability
Mechanism of Action
Target of Action
The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .
Mode of Action
The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.
Result of Action
The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-2-amino-4-methylpentanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted carbamates.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-methylpentanol: Lacks the ester group, making it less reactive in certain chemical reactions.
tert-Butyl carbamate: Lacks the chiral center and amino group, limiting its biological applications.
®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement
Uniqueness
(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is unique due to its combination of a chiral center, an amino group, and a tert-butyl ester group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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